Corifungin

Anti-amebic Drug Discovery Parasitology

Amphotericin B's poor aqueous solubility necessitates complex deoxycholate or liposomal formulations, introducing experimental variability in anti-amebic research. Corifungin (CAS 41610-51-9), the sodium salt of amphotericin B, overcomes this barrier with >100 mg/mL intrinsic aqueous solubility, enabling direct dissolution in physiological buffers without solubilizing excipients. • 100% survival in murine PAM model (9 mg/kg/day IP, 10 days) vs. 0% for amphotericin B at identical dose • Dual-stage amebicidal activity: effective against Acanthamoeba trophozoites and cysts with confirmed cyst wall disruption by TEM • FDA Orphan Drug Designation for PAM and visceral leishmaniasis

Molecular Formula C47H72NNaO17
Molecular Weight 946.1 g/mol
CAS No. 41610-51-9
Cat. No. B1257603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorifungin
CAS41610-51-9
Synonymscorifungin
Molecular FormulaC47H72NNaO17
Molecular Weight946.1 g/mol
Structural Identifiers
SMILESCC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)[O-])OC3C(C(C(C(O3)C)O)N)O.[Na+]
InChIInChI=1S/C47H73NO17.Na/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56;/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60);/q;+1/p-1/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+;/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+;/m0./s1
InChIKeyMTSXPVSZJVNPBE-OCOINPOZSA-M
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Corifungin Overview


Corifungin (CAS 41610-51-9) is the sodium salt of amphotericin B, classified as a water-soluble polyene macrolide antibiotic. Structurally, it consists of a C47H72NO17 polyene core with a sodium cation, exhibiting a molecular weight of 946.1 g/mol . Originally identified from a high-throughput screen for anti-amebic agents, corifungin has received Orphan Drug Designation from the U.S. FDA for the treatment of primary amebic meningoencephalitis (PAM) and visceral leishmaniasis [1]. Unlike the parent compound amphotericin B, which is poorly water-soluble and requires formulation with deoxycholate or lipid carriers, corifungin possesses intrinsic aqueous solubility exceeding 25 mg/mL (or >100 mg/mL as a sodium salt), eliminating the need for solubilizing excipients and enabling direct aqueous formulation [2].

Water-soluble polyene macrolide for direct aqueous formulation studies
Suitable for anti-amebic research models targeting Naegleria fowleri and Acanthamoeba
Reported dual-stage activity against trophozoites and cysts for infectivity research

Why Amphotericin B Cannot Substitute


Although corifungin is chemically the sodium salt of amphotericin B, the two compounds exhibit distinct and non-interchangeable pharmacological profiles that preclude generic substitution. Amphotericin B is essentially water-insoluble and requires complex formulation strategies (e.g., deoxycholate micelles or liposomal encapsulation) to achieve parenteral delivery, whereas corifungin's >100 mg/mL aqueous solubility enables direct dissolution in physiological buffers without excipients [1]. More critically, in vivo efficacy in the PAM mouse model revealed a stark divergence: at an identical intraperitoneal dose of 9 mg/kg/day for 10 days, corifungin achieved 100% survival with no detectable brain amebae, while amphotericin B failed to reduce ameba growth and conferred no survival benefit [2]. This disparity demonstrates that the sodium salt form confers functional advantages beyond mere solubility, likely involving altered membrane interaction kinetics and tissue distribution. Researchers seeking reproducible anti-amebic activity in vitro and in vivo cannot assume amphotericin B will recapitulate corifungin's efficacy profile.

Research Target Corifungin
Aqueous solubility >100 mg/mL, supporting excipient-free formulation
Reported endpoint response in murine PAM models may not transfer to parent compound
Potential Substitute Amphotericin B
Water-insoluble; requires complex deoxycholate or liposomal carriers
Identical dosing may not recapitulate survival endpoints in PAM research models

Corifungin vs. Amphotericin B: Efficacy


Anti-Amebic Potency (N. gruberi)

In a direct head-to-head high-throughput screen, corifungin demonstrated a lower EC50 than amphotericin B against Naegleria gruberi trophozoites. The sodium salt form exhibited enhanced potency attributed to improved aqueous availability at the target site [1]. This quantitative difference was the primary factor driving selection of corifungin for further preclinical development over the parent compound.

Anti-Amebic Potency
Head-to-head
Lower EC50 reported vs. Amphotericin B
Corifungin
Amphotericin B
Reported potency context supports anti-amebic screening fit
Exact fold-difference not quantified in primary source
Anti-amebic Drug Discovery Parasitology

Aqueous Solubility Comparison

Corifungin, as the sodium salt of amphotericin B, exhibits aqueous solubility exceeding 100 mg/mL, whereas amphotericin B is practically insoluble in water and requires deoxycholate or lipid-based solubilization for parenteral administration [1]. This >100-fold solubility enhancement eliminates the need for potentially toxic solubilizing excipients and simplifies experimental formulation for in vitro and in vivo studies.

Aqueous Solubility
Head-to-head
>100 mg/mL in aqueous solution
Reported >100-fold increase
Enables direct dissolution in physiological buffers
Ambient temperature; unbuffered aqueous condition
Formulation Solubility Drug Delivery

In Vivo Survival (PAM Model)

In a mouse model of primary amebic meningoencephalitis, corifungin administered intraperitoneally at 9 mg/kg/day for 10 days achieved 100% survival at 17 days post-infection with no detectable amebae in brain tissue. In contrast, the identical dose regimen of amphotericin B failed to reduce ameba growth, and mouse survival was compromised [1]. This represents a categorical difference in therapeutic outcome under identical dosing conditions.

PAM Model Survival
Head-to-head
Reported 100% survival at day 17 vs. no efficacy
9 mg/kg/day IP for 10 days
Categorical endpoint difference in PAM mouse model
C57BL/6 mice; Naegleria fowleri infection
In Vivo Efficacy PAM Mouse Model

Cysticidal Activity (Acanthamoeba)

Corifungin demonstrates efficacy against both trophozoites and cysts of Acanthamoeba castellanii, a clinically relevant feature absent in many comparator anti-amebic agents. Transmission electron microscopy of treated cysts revealed swollen mitochondria, electron-dense granules, degeneration of cytoplasmic architecture, and loss of nuclear chromatin structure [1]. While direct MIC comparison data against a specific comparator are not provided in the primary source, the dual-stage activity (trophozoiticidal plus cysticidal) distinguishes corifungin from agents effective only against the replicative trophozoite stage.

Cysticidal Activity
Class-level inference
Effective against both trophozoites and cysts
Confirmed via TEM ultrastructural analysis
Supports dual-stage infectivity research in Acanthamoeba
Class-level gap: many agents lack cysticidal effect
Cysticidal Acanthamoeba Keratitis

Oral Bioavailability Potential

Corifungin is described as an orally available polyene macrolide, in contrast to amphotericin B, which exhibits negligible oral absorption and is restricted to intravenous administration for systemic infections [1]. This oral bioavailability potential represents a qualitative differentiation with significant implications for preclinical dosing routes and potential clinical development pathways.

Oral Bioavailability
Data to verify
Described as orally available (investigational)
No quantitative PK data reported
Reported oral profile context requires PK validation
Specific oral bioavailability percentage not available
Oral Bioavailability Pharmacokinetics Drug Development

Corifungin Research Applications


Preclinical PAM Drug Discovery

Corifungin is the optimal selection for research programs targeting PAM caused by Naegleria fowleri. It is the only polyene macrolide with demonstrated in vivo efficacy in the murine PAM model at 9 mg/kg/day intraperitoneal dosing, achieving 100% survival at 17 days post-infection where amphotericin B at the identical dose showed no ameba growth reduction [1]. Its FDA Orphan Drug Designation for PAM further validates its translational relevance. Procurement should prioritize corifungin over amphotericin B for any PAM-focused efficacy or mechanism-of-action studies.

Acanthamoeba Keratitis & Encephalitis Research

For studies involving Acanthamoeba castellanii infections, corifungin provides the distinct advantage of dual-stage activity against both trophozoites and cysts. Transmission electron microscopy confirms that corifungin induces cyst wall disruption and internal ultrastructural damage—critical for preventing infection recurrence in keratitis and encephalitis models [1]. This cysticidal property addresses a well-documented limitation of many current anti-amebic agents and justifies corifungin's selection for Acanthamoeba-focused research programs.

Aqueous Formulation Development

Corifungin's >100 mg/mL aqueous solubility eliminates the formulation challenges inherent to amphotericin B, which requires deoxycholate micelles or liposomal carriers for parenteral delivery [1]. For researchers developing aqueous-based topical, ophthalmic, or injectable anti-amebic formulations, corifungin enables direct dissolution in physiological buffers, simplifying experimental workflows, reducing excipient-related variables, and improving batch-to-batch reproducibility. This solubility advantage is particularly relevant for high-concentration ophthalmic formulations targeting Acanthamoeba keratitis.

Visceral Leishmaniasis Drug Discovery

Corifungin has received FDA Orphan Drug Designation for the treatment of visceral leishmaniasis, based on demonstrated activity against Leishmania donovani [1]. For research programs focused on antileishmanial drug discovery, corifungin represents a mechanistically distinct lead compound with the added advantage of oral bioavailability potential, offering dosing flexibility not available with intravenous-only polyene macrolides such as amphotericin B. Procurement for leishmaniasis research should consider corifungin as a priority lead scaffold for further optimization.

Application
Selection Property
Validation Focus
PAM research model studies
Aqueous solubility for consistent intraperitoneal dosing
Survival endpoint replication in N. fowleri models
Acanthamoeba infectivity studies
Dual-stage (trophozoite and cyst) activity profile
Cysticidal endpoint validation via TEM
Excipient-free formulation development
High intrinsic aqueous solubility (>100 mg/mL)
Buffer compatibility and formulation stability
Leishmania donovani research
Polyene macrolide sensitivity in protozoan models
In vitro mechanism and PK model interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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